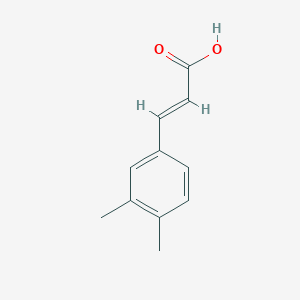

(2E)-3-(3,4-dimethylphenyl)acrylic acid

Description

Context within Aryl Acrylic Acids and Cinnamic Acid Derivatives Research

Aryl acrylic acids are a broad class of organic compounds that contain both an aromatic (aryl) group and an acrylic acid moiety. (2E)-3-(3,4-dimethylphenyl)acrylic acid belongs to a prominent subclass of these compounds known as cinnamic acid derivatives. Cinnamic acid itself is a naturally occurring compound that serves as a key intermediate in the biosynthesis of numerous aromatic natural products via the shikimate and phenylpropanoid pathways. jocpr.com

Research into cinnamic acid and its derivatives is extensive due to their wide-ranging biological activities and their utility as precursors in the synthesis of other important molecules, such as styrenes and stilbenes. jocpr.comnih.gov The core structure of cinnamic acid, with its benzene (B151609) ring, acrylic acid functional group, and alkene double bond, allows for extensive modification at any of these three positions, leading to a vast library of synthetic derivatives with diverse properties. nih.govnih.gov The presence of substituents on the phenyl ring, such as the two methyl groups in this compound, significantly influences the molecule's electronic properties, reactivity, and biological efficacy. nih.gov These methyl groups are electron-donating, which can affect the acidity and reactivity of the compound.

Significance as a Synthetic Building Block and Intermediate in Advanced Chemical Synthesis

The chemical structure of this compound makes it a valuable building block and intermediate in advanced chemical synthesis. Its multifunctionality allows it to participate in a variety of chemical transformations, providing routes to more complex molecular architectures.

The key reactive sites of the molecule include:

The Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. nih.gov These transformations are fundamental in creating a wide array of derivatives.

The α,β-Unsaturated System: The conjugated double bond is susceptible to various addition reactions. It can be reduced via catalytic hydrogenation to yield the saturated derivative, 3-(3,4-dimethylphenyl)propionic acid. Furthermore, the electron-deficient nature of the double bond allows it to act as a Michael acceptor, enabling nucleophilic additions that are crucial for forming new carbon-carbon bonds.

The Aromatic Ring: The dimethyl-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, further expanding its synthetic utility.

This versatility makes this compound a key intermediate in the synthesis of various organic compounds, including heterocyclic compounds, which are prevalent in medicinal chemistry. atlantis-press.com For example, through Michael addition and subsequent cyclization reactions, it can be used to construct pyridine (B92270) and nicotinate (B505614) derivatives. Its role as a precursor for pharmaceutical compounds and its potential application in material science, such as in the production of polymers, are areas of active research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVFAUBWEXSLEY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543511 | |

| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60521-25-7 | |

| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies

Stereoselective Synthesis of (2E)-3-(3,4-Dimethylphenyl)acrylic Acid

The stereoselective synthesis of α,β-unsaturated carboxylic acids, such as this compound, is a significant focus in organic chemistry due to their role as intermediates and final products in various applications. The geometry of the double bond, particularly the preference for the (E)-isomer, is crucial for its biological activity and material properties. Various synthetic strategies have been developed to control this stereoselectivity.

The Knoevenagel-Doebner condensation is a cornerstone method for synthesizing α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid, followed by decarboxylation. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the typical reactants are 3,4-dimethylbenzaldehyde (B1206508) and malonic acid.

The reaction is generally catalyzed by a weak base, often a primary or secondary amine like piperidine, or by using pyridine (B92270) as the solvent. wikipedia.org The use of pyridine as a solvent in the Doebner modification facilitates the condensation and subsequent decarboxylation. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. A subsequent dehydration step eliminates a water molecule, forming the carbon-carbon double bond. wikipedia.org When malonic acid is used, the intermediate product undergoes decarboxylation to yield the final acrylic acid derivative. wikipedia.org This method is known to produce the thermodynamically more stable (E)-isomer with high selectivity. nih.gov

A typical procedure involves refluxing 3,4-dimethylbenzaldehyde and malonic acid with a catalyst like piperidine, often for several hours. The reaction conditions can be optimized to improve yield and purity. An alternative to the classic Knoevenagel-Doebner reaction is the Perkin reaction, which uses acetic anhydride.

Table 1: Representative Conditions for Knoevenagel-Doebner Synthesis of Aryl Acrylic Acids

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethylbenzaldehyde | Malonic acid | Piperidine | Reflux, 6-8 hours | High (E)-isomer | |

| Aromatic Aldehydes | Malonic acid | Pyridine | Reflux | High (E)-isomer | wikipedia.org |

| Aromatic Aldehydes | Malonic acid | Piperidine/K2CO3/Water | Microwave and Ultrasound Irradiation | Not specified |

Beyond the classic condensation reactions, modern catalytic methods offer enhanced control over stereoselectivity. Palladium-catalyzed reactions, such as the Heck reaction, are prominent in forming C-C bonds. A variation of this involves a decarboxylative vinylation of aryl halides with acrylic acid, where the carboxylate group acts as a directing group, ensuring high selectivity for the desired product. researchgate.net

Rhodium(III) catalysts can promote intramolecular annulations between acrylic acid derivatives and alkynes through a C-H activation process. researchgate.net Furthermore, ruthenium-catalyzed C-H arylation of acrylic acids with aryl bromides has been shown to produce diarylacrylic acids with high (Z)-selectivity, demonstrating that the choice of catalyst can steer the stereochemical outcome. researchgate.net This highlights an orthogonal approach to the more common (E)-selective methods. researchgate.net For the synthesis of (E)-aryl acrylic acids, palladium-catalyzed Suzuki cross-coupling reactions have also been employed, particularly for more complex structures. nih.gov These catalytic systems often involve a ligand that plays a crucial role in the reaction's efficiency and selectivity.

Table 2: Catalytic Methods for Aryl Acrylic Acid Synthesis

| Reaction Type | Catalyst System | Key Features | Typical Selectivity | Reference |

|---|---|---|---|---|

| Decarboxylative Vinylation | Palladium-based | Uses aryl halides and acrylic acid. | High for monoarylated product | researchgate.net |

| Suzuki Cross-Coupling | Palladium-based | Couples arylboronic acids with acrylic acid derivatives. | High (E)-selectivity | nih.gov |

| Vinylic C-H Arylation | Ruthenium-based | Direct arylation of acrylic acids. | High (Z)-selectivity | researchgate.net |

| Intramolecular Annulation | Rhodium(III)-based | Reaction of acrylic acid derivatives with alkynes. | Product specific | researchgate.net |

Photoinduced reactions represent an emerging field in the synthesis of complex molecules, offering unique pathways that are often inaccessible through thermal methods. In the context of acrylic acid synthesis, photooxygenation has been utilized as an environmentally benign method. d-nb.infonih.govresearchgate.net For instance, biomass-derived furfural (B47365) can be converted to acrylic acid through a multi-step process that includes a photooxygenation step using singlet oxygen. nih.gov This reaction is typically performed using a photosensitizer, such as methylene blue, and energy-efficient light sources like LEDs. d-nb.inforesearchgate.net While this specific route produces acrylic acid itself rather than substituted derivatives, the principles of using light to drive key transformations are applicable. The stereochemical control in photochemical reactions can often be influenced by the wavelength of light, the nature of the photosensitizer, and the reaction medium, although direct photoinduced strategies for the stereoselective synthesis of this compound are not widely reported. The initial products of some photochemical reactions can be a mixture of (E) and (Z) isomers, which may equilibrate to the more stable isomer under the reaction conditions. wikipedia.org

Hydroarylation, the addition of a C-H bond of an arene across an unsaturated C-C bond, is an atom-economical method for synthesizing aryl-substituted compounds. researchgate.net The palladium-catalyzed, α-selective hydroarylation of acrylates and acrylamides provides a direct route to α-aryl carbonyl compounds. chemrxiv.org While this specific regioselectivity places the aryl group at the alpha position, modifications to the catalytic system can potentially alter the site of addition. The mechanism is thought to involve a [PdII(Ar)(H)] intermediate that performs a selective hydride insertion. chemrxiv.org

Transition metal-catalyzed hydroarylation of alkynes is a well-established method to produce highly substituted olefins. researchgate.net Applying this strategy to propiolic acid or its esters with 1,2-dimethylbenzene could theoretically yield this compound. The regioselectivity and stereoselectivity of such reactions are highly dependent on the catalyst, ligands, and reaction conditions. researchgate.netencyclopedia.pub Nickel-catalyzed hydroarylation of vinylarenes with aryl boronic acids has also been reported, showcasing another catalytic approach to C-C bond formation. encyclopedia.pub These methods offer a streamlined approach, avoiding the pre-functionalization of starting materials often required in traditional cross-coupling reactions. researchgate.net

Green Chemistry Principles in the Synthesis of Aryl Acrylic Acids

The application of green chemistry principles to the synthesis of aryl acrylic acids aims to reduce the environmental impact of chemical processes. This involves developing methods that are more energy-efficient, use renewable feedstocks, employ safer solvents, and minimize waste generation. atiner.grresearchgate.net

A key aspect of green chemistry is the development of reaction conditions that are less hazardous and more sustainable. For the synthesis of acrylic acids, this includes the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. The Knoevenagel-Doebner reaction has been successfully performed in aqueous media.

The use of microwave and ultrasound irradiation represents another green approach. These techniques can significantly accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating methods. atiner.gr For instance, the Knoevenagel–Doebner reaction has been expedited using simultaneous microwave and ultrasound irradiation in water, providing an efficient and environmentally friendly procedure.

Furthermore, the development of catalytic processes using non-toxic and earth-abundant metals is a central goal. maastrichtuniversity.nl The use of hydrogen peroxide as a "green" oxidant in catalytic oxidations is another example, as its only byproduct is water. maastrichtuniversity.nl Efforts are also directed towards creating bio-based routes to acrylic acid and its derivatives, starting from renewable resources like glycerol (B35011) or furfural, which reduces the reliance on petrochemical feedstocks. d-nb.infoscispace.comrsc.org

Table 3: Application of Green Chemistry Principles in Aryl Acrylic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Replacing volatile organic solvents with water. | Knoevenagel–Doebner reaction performed in aqueous media. | |

| Energy Efficiency | Employing microwave or ultrasound irradiation. | Reduces reaction times from hours to minutes. | |

| Use of Renewable Feedstocks | Synthesizing acrylic acid from biomass-derived sources like furfural or glycerol. | Reduces dependence on fossil fuels. | d-nb.inforsc.org |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. | Reduces waste and improves atom economy. | maastrichtuniversity.nl |

| Use of Benign Oxidants | Employing hydrogen peroxide for oxidation reactions. | The only byproduct is water. | maastrichtuniversity.nl |

Compound Reference Table

Sustainable Catalytic Systems and Organocatalysis

The move towards sustainable synthesis has driven the exploration of alternatives to traditional catalysts, which can be hazardous or difficult to separate from the reaction mixture. For the synthesis of cinnamic acid derivatives, this involves developing novel catalytic systems and leveraging organocatalysis.

Sustainable Catalytic Systems: Research has focused on replacing conventional bases like pyridine and piperidine, which are often used in Knoevenagel condensations, with more environmentally friendly options. rsc.orgtue.nl Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, simplifying product purification and reducing waste. researchgate.net For instance, solid-supported catalysts, such as amines or basic salts immobilized on materials like silica (B1680970) or polymers, offer high catalytic activity under solvent-free conditions. researchgate.net Another approach involves using metal salts that are less toxic and more efficient. Bismuth chloride, for example, has been reported as a non-toxic catalyst for producing cinnamic acids under solvent-free microwave conditions. rsc.org

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions without the need for a metal. In the context of the Knoevenagel condensation, amines and their salts are commonly employed. wikipedia.org Piperidine is a classic example of an organocatalyst used in this reaction. tue.nl The mechanism often involves the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the aldehyde. youtube.com More advanced organocatalytic systems, such as bifunctional polymeric catalysts containing both amine and 4-dimethylaminopyridine (B28879) (DMAP) functionalities, have been developed to mediate reactions like the Doebner-Knoevenagel condensation with high yields and stereoselectivity. organic-chemistry.org These catalysts can operate synergistically to enhance reaction rates and efficiency. organic-chemistry.org

| Catalyst Type | Example Catalyst | Key Advantages | Typical Reaction | Reference |

|---|---|---|---|---|

| Traditional Base | Pyridine/Piperidine | Well-established, effective | Knoevenagel Condensation | rsc.orgtue.nl |

| Sustainable Heterogeneous | Amine on solid support | Recyclable, easy separation, solvent-free potential | Knoevenagel Condensation | researchgate.net |

| Less-Toxic Metal Salt | Bismuth Chloride | Non-toxic, efficient under microwave | Knoevenagel Condensation | rsc.org |

| Organocatalyst | Ammonium (B1175870) salts | Metal-free, environmentally benign | Knoevenagel Condensation | tue.nl |

| Bifunctional Polymeric | Polystyrene with DMAP/amine groups | High yield & stereoselectivity, synergistic catalysis | Doebner-Knoevenagel Reaction | organic-chemistry.org |

Solvent-Free and Aqueous Media Syntheses

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. bepls.com For the synthesis of this compound and its analogs, performing reactions in solvent-free conditions or in water represents a significant advancement.

Solvent-Free Synthesis: The Knoevenagel condensation between an aromatic aldehyde and malonic acid can be effectively carried out under solvent-free conditions, often facilitated by microwave irradiation. researchgate.net This method is not only environmentally friendly but also often leads to higher yields and shorter reaction times. researchgate.nettheaic.org The use of a solid catalyst or grinding the reactants together (mechanochemistry) can promote the reaction in the absence of a solvent. researchgate.netbeilstein-journals.org For example, the condensation of benzaldehydes with malonic acid can be achieved using environmentally benign amines or ammonium salts as catalysts without any solvent, followed by decarboxylation in the solid phase to yield the desired cinnamic acid. tue.nl

Aqueous Media Syntheses: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reagents often have low solubility in water, the use of phase-transfer catalysts or surfactants can overcome this limitation. For instance, the Knoevenagel condensation has been successfully performed in water using tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate under microwave irradiation, providing an eco-friendly procedure with excellent yields. thepharmajournal.com Synthesizing cinnamic acid derivatives in water aligns with the principles of green chemistry by providing a safer and more sustainable alternative to traditional organic solvents. beilstein-journals.org

| Approach | Reaction Conditions | Key Features | Example System | Reference |

|---|---|---|---|---|

| Solvent-Free | Microwave irradiation, solid catalyst | Reduced waste, high efficiency, rapid | Aryl aldehyde + malonic acid with polyphosphate ester | researchgate.net |

| Solvent-Free | Grinding (Mechanochemistry) | Avoids bulk solvents, simple workup | Benzaldehyde + malononitrile (B47326) with a heterogeneous catalyst | researchgate.net |

| Aqueous Media | Microwave irradiation, phase-transfer catalyst | Eco-friendly, safe, high yields | Aromatic aldehyde + malonic acid with TBAB/K2CO3 | thepharmajournal.com |

| Aqueous Media | Refluxing in water | Avoids organic solvents, simple | Syringaldehyde + malonic acid with piperidine | tue.nl |

Atom-Economical Approaches and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.

Atom-Economical Reactions: Addition reactions, such as the Diels-Alder reaction or catalytic hydrogenation, are considered highly atom-economical as they incorporate all reactant atoms into the product. jocpr.com While the direct synthesis of this compound via a single addition step is not typical, applying this principle involves choosing synthetic routes that maximize the incorporation of starting materials. For instance, the Knoevenagel condensation, a key route to this compound, involves the condensation of 3,4-dimethylbenzaldehyde and malonic acid followed by decarboxylation. wikipedia.org While the decarboxylation step releases CO2, which lowers the atom economy, it is often more efficient and generates less waste than alternative routes like the Perkin reaction, which can produce stoichiometric amounts of by-products. wikipedia.orgbyjus.com

Chemical Transformations and Derivatization Strategies

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into numerous derivatives, including esters, amides, and hydrazides. It can also be removed through decarboxylative reactions to forge new carbon-carbon or carbon-heteroatom bonds.

Esterification Reactions of (2E)-3-(3,4-Dimethylphenyl)acrylic Acid

Esterification is a fundamental transformation of carboxylic acids, typically achieved by reaction with an alcohol in the presence of an acid catalyst. For this compound, this reaction proceeds efficiently to yield the corresponding esters. The process, often reversible, is driven to completion by removing water as it is formed.

Commonly employed methods include the Fischer-Speier esterification, which utilizes a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid with an excess of the alcohol. The reaction conditions can be tailored based on the specific alcohol used. For instance, primary and secondary alcohols generally react under milder conditions than tertiary alcohols.

Table 1: Representative Esterification Reactions

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ | Methyl (2E)-3-(3,4-dimethylphenyl)acrylate |

| Ethanol (B145695) | p-TsOH | Ethyl (2E)-3-(3,4-dimethylphenyl)acrylate |

| Isopropanol | H₂SO₄ | Isopropyl (2E)-3-(3,4-dimethylphenyl)acrylate |

Amide and Hydrazide Formation

The conversion of this compound to amides and hydrazides provides access to a broad class of compounds with significant biological and chemical interest.

Amide Formation: Amide synthesis typically requires the activation of the carboxylic acid. A common laboratory method involves converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. ucl.ac.uksphinxsai.com Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate direct amide bond formation under milder conditions. ucl.ac.uknih.gov These methods are highly versatile and compatible with a wide range of amines.

Hydrazide Formation: Hydrazides are synthesized by reacting the carboxylic acid or its activated derivatives (such as esters) with hydrazine (B178648) or a substituted hydrazine. google.comprepchem.comgoogle.com For example, reacting an ester derivative of this compound with hydrazine hydrate (B1144303) in a suitable solvent like methanol or ethanol yields the corresponding (2E)-3-(3,4-dimethylphenyl)acrylohydrazide. prepchem.com This reaction is often straightforward and proceeds in high yield. These hydrazide derivatives serve as important intermediates for the synthesis of various heterocyclic compounds. nih.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Reagent(s) | Amine/Hydrazine | Product |

|---|

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions represent a modern synthetic strategy where the carboxylic acid group serves as a traceless activating group, being extruded as carbon dioxide during the formation of a new bond. This approach avoids the pre-functionalization often required in traditional cross-coupling methods.

Acrylic acids are suitable substrates for these transformations. For instance, rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes can produce substituted pyridines with high regioselectivity. In this process, the carboxylic acid moiety effectively acts as a disposable directing and activating group.

Reactions at the Alkenyl Moiety

The electron-deficient double bond in this compound is activated towards nucleophilic attack and can participate in various addition and cycloaddition reactions.

Functionalization via Addition Reactions

The conjugated system of the alkenyl and carboxyl groups makes the β-carbon electrophilic and susceptible to 1,4-conjugate addition, commonly known as the Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A wide range of nucleophiles, including amines, thiols, and carbanions (from malonates, for example), can add to the double bond. researchgate.netnih.govmdpi.com The reaction is typically base-catalyzed and results in the formation of a 3-substituted-3-(3,4-dimethylphenyl)propanoic acid derivative. For example, the addition of a thiol like thiophenol would yield 3-(phenylthio)-3-(3,4-dimethylphenyl)propanoic acid. These reactions are often highly efficient and stereoselective.

Table 3: Michael Addition Reactions

| Nucleophile | Catalyst | Product Structure |

|---|---|---|

| Diethylamine | Base | 3-(Diethylamino)-3-(3,4-dimethylphenyl)propanoic acid |

| Thiophenol | Base | 3-(3,4-Dimethylphenyl)-3-(phenylthio)propanoic acid |

| Diethyl malonate | NaOEt | 2-Carboxy-4-(3,4-dimethylphenyl)-4-oxobutanoic acid derivative |

Cycloaddition Reactions

The double bond of this compound can act as a 2π-electron component in various cycloaddition reactions, leading to the formation of cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): As an electron-deficient alkene (dienophile), it can react with electron-rich conjugated dienes to form cyclohexene (B86901) derivatives. sigmaaldrich.comnih.govyoutube.comlibretexts.org The stereochemistry of the dienophile is retained in the product. The reaction rate is enhanced by the electron-withdrawing nature of the carboxylic acid group.

[3+2] Cycloaddition: This reaction involves 1,3-dipoles such as nitrones, azides, or diazomethane (B1218177) reacting with the alkene (dipolarophile) to form five-membered heterocyclic rings. chemrxiv.org For example, reaction with diazomethane can yield pyrazoline derivatives, which can be further transformed into cyclopropanes.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a key method for synthesizing four-membered rings. rsc.orgresearchgate.net Cinnamic acid derivatives are well-known to undergo photodimerization to form cyclobutane (B1203170) rings (truxillic and truxinic acids). Similarly, this compound can undergo intermolecular [2+2] cycloaddition upon UV irradiation. Hetero [2+2] cycloadditions are also possible. The Paternò–Büchi reaction, for instance, is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.orgnih.gov Another important hetero [2+2] cycloaddition is the Staudinger reaction, where a ketene (B1206846) reacts with an imine to form a β-lactam. organic-chemistry.orgwikipedia.orgpku.edu.cn While the acrylic acid itself is not a ketene, its derivatives could participate in related transformations.

Olefinic Oxidation and Related Processes

The carbon-carbon double bond in the acrylic acid backbone of this compound is susceptible to various oxidative transformations. These reactions are fundamental in converting the alkene functionality into other valuable chemical groups, such as epoxides or carbonyls, thereby serving as a key step in the synthesis of more complex derivatives.

Two principal oxidative pathways for the olefinic bond are epoxidation and oxidative cleavage.

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic systems involving hydrogen peroxide. organic-chemistry.orgresearchgate.net This reaction yields (2R,3S)-3-(3,4-dimethylphenyl)oxirane-2-carboxylic acid, a chiral intermediate that can be opened by various nucleophiles to introduce new functionalities with stereochemical control.

Oxidative Cleavage: More vigorous oxidation can lead to the cleavage of the double bond. nih.gov Reagents like ozone (O₃) followed by a reductive or oxidative workup, or strong oxidants like potassium permanganate (B83412) (KMnO₄) under specific conditions, can break the C=C bond. researchgate.net This process typically results in the formation of 3,4-dimethylbenzaldehyde (B1206508) and glyoxylic acid, effectively separating the aromatic ring from the two-carbon acid chain.

These transformations highlight the utility of the olefin as a handle for introducing oxygen-containing functional groups or for cleaving the molecule into smaller, functionalized fragments.

| Reaction Type | Typical Reagents | Product(s) | Reference |

| Epoxidation | m-CPBA, H₂O₂ with catalyst | (2R,3S)-3-(3,4-dimethylphenyl)oxirane-2-carboxylic acid | organic-chemistry.orgresearchgate.net |

| Oxidative Cleavage | 1. O₃; 2. Workup (e.g., Zn/H₂O or H₂O₂) | 3,4-Dimethylbenzaldehyde | nih.govresearchgate.net |

Reactions at the Dimethylphenyl Moiety

The 3,4-dimethylphenyl group is an activated aromatic ring, prone to electrophilic aromatic substitution (EAS) reactions. The two methyl groups are ortho-, para-directing and activating, while the acrylic acid side chain is deactivating and meta-directing. The interplay of these directing effects governs the regioselectivity of substitution reactions on the ring.

Modifying Substituted Aromatic Rings

Electrophilic aromatic substitution provides a direct method for introducing new substituents onto the phenyl ring. The positions ortho to the methyl groups (positions 2 and 5) and ortho to the acrylic acid substituent (position 6, which is also ortho to a methyl group) are the most likely sites for substitution.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using molecular halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). youtube.com The electron-donating methyl groups strongly activate the ring, facilitating substitution at the available ortho and para positions relative to them.

Nitration: The aromatic ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group (-NO₂), which is a versatile functional group that can be subsequently reduced to an amine or used in other transformations. nih.gov

The precise regiochemical outcome of these reactions depends on the specific reaction conditions and the steric hindrance around the potential substitution sites.

| Reaction Type | Typical Reagents | Potential Product(s) | Reference |

| Bromination | Br₂ / FeBr₃ | Bromo-(2E)-3-(3,4-dimethylphenyl)acrylic acid | youtube.com |

| Nitration | HNO₃ / H₂SO₄ | Nitro-(2E)-3-(3,4-dimethylphenyl)acrylic acid | nih.gov |

Introduction of Additional Functionality

Beyond direct substitution on the aromatic ring, the benzylic methyl groups offer another avenue for functionalization. These positions are susceptible to free-radical reactions.

Benzylic Bromination: Using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) allows for the selective bromination of the methyl groups. youtube.comgla.ac.uk This Wohl-Ziegler reaction can lead to the formation of monobrominated products, such as (2E)-3-(3-(bromomethyl)-4-methylphenyl)acrylic acid or (2E)-3-(4-(bromomethyl)-3-methylphenyl)acrylic acid. researchgate.net These benzylic bromides are highly reactive intermediates, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups (e.g., -OH, -CN, -OR).

| Reaction Type | Reagent | Initiator | Potential Product(s) | Reference |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | AIBN or light | (2E)-3-(3-(bromomethyl)-4-methylphenyl)acrylic acid | youtube.comresearchgate.net |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | AIBN or light | (2E)-3-(4-(bromomethyl)-3-methylphenyl)acrylic acid | gla.ac.uk |

Synthesis of Complex Derivatives and Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various heterocyclic systems, leveraging the reactivity of its α,β-unsaturated carboxylic acid structure.

Precursors to Furanone Derivatives

Furanones are a class of lactones that can be accessed from cinnamic acid derivatives through multi-step synthetic sequences. A common strategy involves the conversion of the cinnamic acid into a chalcone (B49325), which then undergoes cyclization. researchgate.net

The general pathway involves:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Friedel-Crafts Acylation: The resulting acyl chloride reacts with a phenol (B47542) derivative in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form a 2'-hydroxychalcone (B22705) intermediate.

Cyclization: The chalcone is then cyclized under basic conditions to yield the furanone-related flavanone (B1672756) core. figshare.com

While this pathway does not directly cyclize the starting acrylic acid, it demonstrates its utility as a key building block for constructing more complex heterocyclic frameworks like flavanones.

Pathways to Nitrogen-Containing Heterocycles

The α,β-unsaturated system in this compound is an excellent Michael acceptor and a precursor to intermediates that can react with nitrogen nucleophiles to form heterocycles. researchgate.net

Synthesis of Pyrazolines: A prominent route to nitrogen-containing heterocycles is the synthesis of pyrazolines. This typically proceeds through the reaction of an α,β-unsaturated carbonyl compound with hydrazine or its derivatives. dergipark.org.tr

The acrylic acid is first converted into a corresponding α,β-unsaturated ketone (a chalcone).

The chalcone intermediate is then reacted with hydrazine hydrate (H₂N-NH₂), often in the presence of an acid catalyst like acetic acid. revistabionatura.org The reaction proceeds via a conjugate addition of the hydrazine followed by intramolecular cyclization and dehydration to afford a 3,5-disubstituted pyrazoline derivative. researchgate.net

Michael Addition Pathways: The acrylic acid can also undergo a direct Michael addition with a nitrogen nucleophile, such as an amine or an azide. ijsdr.orgpkusz.edu.cn This conjugate addition leads to a β-amino acid derivative. Depending on the nature of the nucleophile and the reaction conditions, this intermediate can be isolated or can undergo subsequent intramolecular cyclization to form various nitrogen heterocycles, such as β-lactams or other saturated ring systems.

Organometallic Derivatives and Coordination Chemistry

However, based on the fundamental principles of coordination chemistry and the functional groups present in the this compound molecule, its potential to act as a ligand in the formation of metal complexes can be discussed from a theoretical standpoint. The molecule possesses two primary sites for potential coordination with a metal center: the carboxylate group and the π-system of the aromatic ring and the adjacent carbon-carbon double bond.

The carboxylate group (–COOH) is the most likely site for coordination. Upon deprotonation to the corresponding carboxylate anion (–COO⁻), it can act as a versatile ligand. It can coordinate to metal ions in several modes:

Monodentate: One of the oxygen atoms of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: Each of the oxygen atoms of the carboxylate group binds to a different metal center, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (solvent, temperature, and pH), and the presence of other competing ligands in the coordination sphere.

The π-systems of the 3,4-dimethylphenyl ring and the α,β-unsaturated double bond are also potential sites for interaction with transition metals, particularly those with accessible d-orbitals. This could lead to the formation of π-complexes. For instance, metals like ruthenium, rhodium, palladium, or platinum could potentially form complexes where the metal center is coordinated to the aromatic ring (an η⁶-arene complex) or the alkene (an η²-alkene complex).

While speculative without experimental evidence, it is reasonable to hypothesize that this compound could be used to synthesize a variety of organometallic compounds with interesting structural features and potential applications in areas such as catalysis, materials science, or medicinal chemistry, analogous to other studied cinnamic acid derivatives. Future research would be necessary to explore these possibilities, including the synthesis of such complexes and their full characterization using techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to elucidate their precise structures and bonding.

Due to the absence of specific research findings, a data table of experimental results cannot be provided. The following table outlines the potential, theoretical coordination modes of the (2E)-3-(3,4-dimethylphenyl)acrylate ligand.

| Potential Coordination Site | Potential Coordination Mode | Metal Ion Interaction | Resulting Structure Type |

| Carboxylate Group (-COO⁻) | Monodentate | Single Oxygen to Metal Bond | Simple Metal Complex |

| Carboxylate Group (-COO⁻) | Bidentate Chelating | Both Oxygens to Same Metal | Chelate Complex |

| Carboxylate Group (-COO⁻) | Bidentate Bridging | Oxygens to Different Metals | Dinuclear, Polynuclear, or Coordination Polymer |

| Aromatic Phenyl Ring | η⁶-Coordination | π-System to Metal d-Orbitals | Arene Complex (Sandwich or Half-Sandwich) |

| Alkene Double Bond | η²-Coordination | π-System to Metal d-Orbitals | Alkene Complex |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of (2E)-3-(3,4-dimethylphenyl)acrylic acid is anticipated to provide distinct signals corresponding to the aromatic, vinylic, and methyl protons. General ¹H NMR data suggests signals for aromatic protons in the range of δ 6.90–7.25 ppm, methyl groups around δ 2.20 ppm, and an α,β-unsaturated acid moiety with a signal for the vinylic proton at approximately δ 6.48 ppm. A more detailed, predicted ¹H NMR data table is presented below, based on the analysis of similar cinnamic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0-12.5 | Singlet (broad) | 1H | -COOH |

| ~7.6-7.8 | Doublet | 1H | H-β (vinylic) |

| ~7.3-7.4 | Singlet | 1H | H-2 (aromatic) |

| ~7.2-7.3 | Doublet | 1H | H-6 (aromatic) |

| ~7.1-7.2 | Doublet | 1H | H-5 (aromatic) |

| ~6.3-6.5 | Doublet | 1H | H-α (vinylic) |

| ~2.2-2.3 | Singlet | 3H | 4-CH₃ (aromatic) |

The trans-configuration of the double bond would be confirmed by a large coupling constant (typically 15-16 Hz) between the α and β vinylic protons. The aromatic protons would exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence of the aromatic carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170-175 | C=O (carboxylic acid) |

| ~145-150 | C-β (vinylic) |

| ~140-145 | C-4 (aromatic) |

| ~138-142 | C-3 (aromatic) |

| ~130-135 | C-1 (aromatic) |

| ~130-132 | C-6 (aromatic) |

| ~128-130 | C-5 (aromatic) |

| ~126-128 | C-2 (aromatic) |

| ~115-120 | C-α (vinylic) |

| ~19-21 | 4-CH₃ (aromatic) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional NMR experiments would be crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. Key correlations would be observed between the α and β vinylic protons, and among the coupled aromatic protons on the 3,4-dimethylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~3030 | C-H stretch (aromatic and vinylic) |

| ~2920, 2860 | C-H stretch (methyl) |

| ~1680-1710 | C=O stretch (conjugated carboxylic acid) |

| ~1620-1640 | C=C stretch (vinylic) |

| ~1600, 1500 | C=C stretch (aromatic) |

| ~1420-1440 | O-H bend (carboxylic acid) |

| ~1300 | C-O stretch (carboxylic acid) |

| ~980 | =C-H bend (trans-vinylic) |

The strong absorption of the C=O group and the characteristic broad O-H stretch are key features of the carboxylic acid moiety. The band around 980 cm⁻¹ would provide further evidence for the trans geometry of the double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₁₁H₁₂O₂), the expected molecular weight is approximately 176.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 176 | [M]⁺ (Molecular ion) |

| 161 | [M - CH₃]⁺ |

| 159 | [M - OH]⁺ |

| 131 | [M - COOH]⁺ |

| 115 | [C₉H₇]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The fragmentation would likely involve initial losses from the carboxylic acid group, such as the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH). Subsequent fragmentation of the aromatic ring and the vinylic chain would lead to other characteristic ions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer valuable insights into its geometry, spectroscopic properties, and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For derivatives of cinnamic acid, the parent compound of the target molecule, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry.

The electronic structure is further analyzed by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and electronic transition properties. For cinnamic acid, the HOMO-LUMO transition is the primary contributor to its main UV absorption band. scielo.org.mx The methyl substituents on the phenyl ring are expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially shifting the electronic absorption to longer wavelengths.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.gov Calculations for the parent cinnamic acid have shown good correlation with experimental ¹H and ¹³C NMR data. scielo.org.mx For this compound, theoretical chemical shifts can be calculated to aid in the assignment of experimental spectra. The predicted values would reflect the electronic environment of each nucleus, influenced by the methyl and acrylic acid substituents.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations provide the frequencies and intensities of the normal modes of vibration. For cinnamic acid, DFT calculations have successfully assigned the characteristic vibrational modes, such as the C=O stretching of the carboxylic acid group (calculated around 1739 cm⁻¹), the olefinic C=C stretching (around 1640 cm⁻¹), and various C-H stretching modes. scielo.org.mx The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and require scaling for better comparison. nih.gov

Electronic Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the energies of electronic excited states and simulating UV-Visible absorption spectra. nih.gov For cinnamic acid, TD-DFT calculations predict a strong absorption band corresponding to the π→π* transition of the conjugated system. scielo.org.mx The calculated maximum absorption wavelength (λmax) for s-cis cinnamic acid in the gas phase is around 302.5 nm. scielo.org.mx The presence of the electron-donating dimethylphenyl group in the target molecule is expected to cause a bathochromic (red) shift in the absorption maximum.

Table 1: Predicted Spectroscopic Parameters for Cinnamic Acid (Analogous Compound) Data sourced from DFT calculations on the parent compound, cinnamic acid, to provide a reference for the expected values for this compound.

| Parameter | Method | Predicted Value | Experimental Value | Reference |

| Vibrational Frequencies | ||||

| C=O Stretch (cm⁻¹) | B3LYP/6-311++G(d,p) | ~1739 | ~1688 (IR) | scielo.org.mx |

| C=C Stretch (cm⁻¹) | B3LYP/6-311++G(d,p) | ~1631 | ~1631 (IR) | scielo.org.mx |

| NMR Chemical Shifts (ppm) | ||||

| Olefinic Protons | B3LYP/6-311++G(d,p) | Good correlation | Varies | scielo.org.mxmdpi.com |

| Carboxyl Carbon | B3LYP/6-311++G(d,p) | Good correlation | Varies | scielo.org.mx |

| Electronic Transitions | ||||

| λmax (nm) | TD-DFT | ~302.5 (gas phase) | ~270-280 | scielo.org.mx |

Reaction Mechanism Elucidation and Transition State Analysis

DFT is an invaluable tool for studying chemical reactivity and reaction mechanisms. It allows for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies. For molecules containing an acrylic acid moiety, DFT has been used to investigate mechanisms such as free-radical polymerization and carboxylation reactions. researchgate.netnih.gov By modeling the reaction pathway, researchers can understand the step-by-step process, identify rate-determining steps, and predict the feasibility of a reaction. For this compound, DFT could be used to explore reactions such as electrophilic addition to the double bond or esterification of the carboxylic acid, providing detailed mechanistic insights that are difficult to obtain experimentally.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that describes how the positions and velocities of atoms evolve over time. This methodology can be applied to this compound to explore its conformational landscape and dynamic properties in different environments, such as in solution.

MD simulations can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure (e.g., rotation around single bonds), and the timescale of these motions. nih.gov For cinnamic acid derivatives, MD simulations have been employed to study their interactions with biological targets, assessing the stability of binding poses and the dynamics of the complex. nih.govkoreascience.kr An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would illustrate how solvent molecules interact with the carboxylic acid group and the hydrophobic phenyl ring, providing insights into its solvation and dynamic behavior in solution.

Intermolecular Interaction Analysis

The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal's electron density into molecular regions. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify and analyze different types of non-covalent interactions. iucr.org

For crystals of cinnamic acid and its derivatives, the primary interaction is typically strong O-H···O hydrogen bonding between the carboxyl groups of adjacent molecules, leading to the formation of centrosymmetric dimers. nih.govcore.ac.uk Hirshfeld surface analysis of related structures reveals that other significant contacts contributing to the crystal packing include:

C···H/H···C contacts: These represent van der Waals interactions and potential C-H···π interactions involving the phenyl rings. nih.govuzh.ch

O···H/H···O contacts: Besides the primary carboxylic acid dimerization, weaker C-H···O hydrogen bonds often link these dimers into larger supramolecular structures. nih.govuzh.ch

C···C contacts: These can indicate π–π stacking interactions between the phenyl rings of adjacent molecules, which are common in the crystal packing of aromatic compounds. nih.gov

For this compound, a Hirshfeld surface analysis would be expected to show dominant O-H···O hydrogen bonds forming dimers. The analysis would also quantify the contributions of H···H, C···H, and O···H interactions, and visualize potential π–π stacking, providing a comprehensive picture of the forces governing its solid-state architecture.

Table 2: Common Intermolecular Contacts in Cinnamic Acid Derivatives from Hirshfeld Surface Analysis This table summarizes typical contributions of different intermolecular contacts found in the crystal structures of analogous cinnamic acid compounds.

| Interaction Type | Typical Percentage Contribution | Description | Reference |

| H···H | 40-60% | Van der Waals forces; most frequent contact type. | nih.govuzh.ch |

| C···H / H···C | 20-30% | Includes van der Waals forces and C-H···π interactions. | nih.govuzh.ch |

| O···H / H···O | 15-20% | Primarily strong O-H···O hydrogen bonds in carboxylic acid dimers and weaker C-H···O interactions. | nih.govuzh.ch |

| C···C | 5-10% | Indicative of π–π stacking between aromatic rings. | nih.gov |

Computational and Theoretical Investigations

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method instrumental in the visualization and characterization of non-covalent interactions (NCIs) within a molecular system. This technique is based on the electron density (ρ) and its first derivative, allowing for the identification of weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsions, which are crucial for understanding molecular conformation, stability, and crystal packing.

The analysis generates 3D isosurfaces within the molecule, where different types of interactions are distinguished by color. Typically, green or light-colored surfaces indicate weak, attractive van der Waals interactions. Blue isosurfaces signify stronger attractive interactions, such as hydrogen bonds. In contrast, red or brown areas on the isosurface map point to repulsive interactions, commonly known as steric clashes.

A corresponding 2D plot, known as an RDG scatterplot, graphs the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). Spikes in the low-density, low-gradient region of this plot are signatures of non-covalent interactions. The sign of λ₂ helps to differentiate between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.

While specific RDG analysis studies focused exclusively on (2E)-3-(3,4-dimethylphenyl)acrylic acid are not extensively available in the public literature, the principles of the analysis can be applied to understand its intramolecular interactions. For a molecule of this nature, one would anticipate several key non-covalent interactions that contribute to its conformational stability.

Expected Intramolecular Interactions:

Based on the structure of this compound, an RDG analysis would likely reveal the following types of weak interactions:

Van der Waals Interactions: These would be widespread across the molecule, particularly involving the phenyl ring and the methyl groups. Green isosurfaces would likely encompass these regions, indicating the presence of stabilizing dispersive forces.

Intramolecular Hydrogen Bonding: A potential weak hydrogen bond could exist between the hydrogen of the carboxylic acid group and the carbonyl oxygen (O-H···O=C). This would appear as a small, bluish-green isosurface between the involved atoms.

Steric Interactions: Repulsive interactions, visualized as red patches, might occur between closely positioned atoms, particularly if the molecule deviates from planarity. For instance, steric strain could be observed between one of the methyl groups and the acrylic acid side chain, depending on the rotational conformation.

The following table summarizes the likely non-covalent interactions that would be identified by an RDG analysis of this compound.

| Interaction Type | Atoms/Groups Involved | Expected RDG Isosurface Color | Expected sign(λ₂)ρ Value |

| Van der Waals | Phenyl ring, methyl groups, alkyl chain | Green | Near zero |

| Intramolecular H-Bond | Carboxyl O-H and carbonyl O | Bluish-Green | Negative |

| Steric Repulsion | Between proximal H atoms on methyls and side chain | Red/Brown | Positive |

| C-H···π Interaction | Methyl C-H and phenyl ring π-system | Green | Near zero to slightly negative |

This theoretical application of RDG analysis provides a framework for understanding the subtle forces that govern the three-dimensional structure and energetics of this compound.

Applications in Materials Science and Functional Materials Development

Role as Monomers in Polymer Synthesis

(2E)-3-(3,4-dimethylphenyl)acrylic acid, as a substituted acrylic acid, can serve as a monomer in the synthesis of various polymers. While cinnamic acid and its derivatives are known to be challenging to homopolymerize via free radical polymerization due to the steric hindrance caused by the bulky phenyl group adjacent to the double bond, they can be effectively incorporated into copolymers with other vinyl monomers. nii.ac.jpresearchgate.net This copolymerization allows for the modification of polymer properties, leveraging the specific characteristics imparted by the dimethylphenylacrylic acid unit.

The primary role of incorporating monomers like this compound is to enhance the thermal and mechanical properties of the resulting copolymers. The rigid, aromatic structure of the 3,4-dimethylphenyl group can significantly increase the glass transition temperature (Tg) of the polymer. nii.ac.jpacs.org A higher Tg is desirable for applications requiring dimensional stability at elevated temperatures. For instance, the incorporation of various cinnamic monomers into copolymers with methyl acrylate (B77674) (MA) and styrene (B11656) (St) has been shown to substantially raise the Tg, even at relatively low incorporation rates. nii.ac.jpacs.org

Table 1: Monomer Reactivity Ratios for the Copolymerization of Cinnamyl Methacrylate (B99206) (M1) and Ethyl Methacrylate (M2)

| Method | r1 (Cinnamyl Methacrylate) | r2 (Ethyl Methacrylate) | Reference |

|---|---|---|---|

| Fineman-Ross (F-R) | 0.142 | 0.903 | scielo.br |

| Kelen-Tudos (K-T) | 0.135 | 0.868 | scielo.br |

This table presents data for cinnamyl methacrylate as an analogue to illustrate the typical reactivity of cinnamic derivatives in copolymerization.

The resulting copolymers, containing the carboxylic acid functionality from the acrylic acid moiety, can exhibit pH-responsive behavior and can be further modified or crosslinked, opening up possibilities for applications in smart materials, coatings, and adhesives.

Development of Functional Organic Materials

The distinct structural features of this compound make it a promising candidate for the development of a variety of functional organic materials. These materials are designed to possess specific optical, electronic, or chemical properties.

One significant area of application for cinnamic acid derivatives is in the creation of photoreactive polymers . The carbon-carbon double bond in the acrylic acid structure, particularly in cinnamate (B1238496) esters, can undergo a [2+2] cycloaddition reaction upon exposure to UV light. researchgate.net This dimerization process can be used to crosslink polymer chains, forming a stable network. This property is the basis for photoresists used in microlithography and for creating materials with shape-memory capabilities. researchgate.net By incorporating this compound into a polymer, it is possible to create photosensitive materials where the degree of crosslinking and, consequently, the material's properties can be controlled by light.

The carboxylic acid group also allows this compound to be used as a functional ligand in the synthesis of metal-organic frameworks (MOFs) . MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters linked by organic ligands. nih.gov By using functionalized ligands, the properties of the MOF can be tailored for specific applications such as gas storage, separation, and catalysis. Acrylic acid itself has been used to functionalize MOFs, for instance, to create materials for the selective adsorption of rare earth elements. researchgate.net The incorporation of the 3,4-dimethylphenyl group could introduce hydrophobicity or specific steric interactions within the pores of the MOF, potentially leading to novel catalytic or separation properties.

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Functional Component | Potential Application | Relevant Principle |

|---|---|---|---|

| Photoreactive Polymers | C=C double bond | Photoresists, Shape-memory materials | [2+2] photocycloaddition |

| Nonlinear Optical (NLO) Materials | Conjugated π-system | Optical communications, Frequency doubling | Second-harmonic generation in donor-π-acceptor systems |

| Metal-Organic Frameworks (MOFs) | Carboxylic acid group | Catalysis, Gas separation, Sensing | Coordination of carboxylate to metal centers |

Precursors for Advanced Chemical Intermediates in Industrial Processes

Beyond its direct use in materials, this compound serves as a versatile precursor for the synthesis of more complex molecules that are valuable intermediates in various industrial processes, particularly in the pharmaceutical and fine chemical sectors.

The reactivity of the compound's functional groups—the carboxylic acid, the double bond, and the aromatic ring—can be selectively exploited to produce a range of derivatives. For example:

Reduction of the carbon-carbon double bond, typically through catalytic hydrogenation, yields 3-(3,4-dimethylphenyl)propanoic acid. This saturated carboxylic acid can be a building block for pharmaceuticals or other specialty chemicals where the rigid, unsaturated acrylic structure is not desired.

Esterification of the carboxylic acid group produces the corresponding esters. These esters may have applications as fragrances, or they can be used as monomers in polymerization reactions where the free acid is problematic.

Reactions of the aromatic ring , such as electrophilic substitution, allow for the introduction of further functional groups onto the phenyl ring, leading to a wide array of polysubstituted aromatic compounds.

A significant application of such precursors is in the synthesis of active pharmaceutical ingredients (APIs). The cinnamic acid scaffold is present in numerous biologically active molecules. For instance, derivatives of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids have been synthesized and evaluated as dual inhibitors of cyclooxygenases and lipoxygenases, which are important targets for anti-inflammatory drugs. nih.gov The synthesis of these complex molecules often starts from simpler substituted acrylic acids, highlighting the role of compounds like this compound as key starting materials. A study on 2-(3,4-dimethylphenyl)-3-(substituted)benzoyl)propanoic acids as precursors for heterocyclic compounds further demonstrates the utility of the dimethylphenyl moiety in building complex molecular architectures. researchgate.net

The synthesis of these advanced intermediates often relies on well-established industrial reactions. For example, the Knoevenagel or Perkin condensation reactions are commonly used to synthesize cinnamic acid derivatives from the corresponding benzaldehydes (in this case, 3,4-dimethylbenzaldehyde). nih.gov

Table 3: Key Chemical Transformations and Potential Products from this compound

| Reaction Type | Target Functional Group | Product Class | Potential Industrial Application |

|---|---|---|---|

| Catalytic Hydrogenation | C=C double bond | Saturated Carboxylic Acids | Pharmaceutical intermediates, Fine chemicals |

| Esterification | Carboxylic acid | Esters | Monomers, Fragrances, Plasticizers |

| Amidation | Carboxylic acid | Amides | Bioactive molecules, Polymer modifiers |

| Electrophilic Aromatic Substitution | Phenyl ring | Polysubstituted Aromatics | Agrochemicals, Dyes, Pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2E)-3-(3,4-dimethylphenyl)acrylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions (e.g., Perkin or Knoevenagel) using 3,4-dimethylbenzaldehyde and malonic acid. Reflux conditions (e.g., 120°C, 6–8 hours) with catalysts like piperidine or pyridine improve yield . Purity is validated via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 7.2–7.4 ppm for aromatic protons, δ 6.3 and 7.8 ppm for α,β-unsaturated protons). Recrystallization from ethanol/water mixtures enhances purity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

- Crystal System : Monoclinic (e.g., P21 space group) .

- Bond Lengths : C=C double bond ~1.34 Å, C–O ~1.23 Å .

- Refinement : SHELXL-2018 with R-factor < 0.06 .

Complementary techniques: FTIR (C=O stretch ~1680 cm⁻¹), UV-Vis (λmax ~270 nm for π→π* transitions) .

Advanced Research Questions

Q. How do temporal effects influence experimental outcomes with this compound?

- Methodological Answer : The compound degrades under prolonged exposure to light/oxygen, forming carboxylic acids or ketones via oxidation . Mitigation strategies:

- Storage : Argon atmosphere, –20°C in amber vials .

- Stability Assays : Monitor via LC-MS over 30 days; degradation <5% under optimal conditions .

Q. What computational approaches predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) basis set to model HOMO/LUMO orbitals (e.g., HOMO = –6.2 eV, LUMO = –2.8 eV) .

- Molecular Dynamics : Simulate interactions with enzymes (e.g., COX-2) using AMBER force fields; docking scores <–8 kcal/mol suggest strong binding .

Q. How can contradictions in stability data across studies be resolved?

- Methodological Answer : Cross-validate conditions:

- pH : Stability decreases at pH > 8 due to deprotonation .

- Temperature : Half-life reduces from 60 days (25°C) to 7 days (40°C) .

- Analytical Consistency : Use standardized HPLC protocols (e.g., 0.1% TFA in mobile phase) .

Methodological Guidance

Q. How to resolve electron density ambiguities in SCXRD refinement?

- Use SHELXL’s SUMP and SIMU commands to model disorder .

- Validate with Olex2 ’s difference maps (Fo–Fc < 0.2 eÅ⁻³) .

Designing assays for biological activity :

- In Vitro : Use MTT assays (IC50 ~50 µM in cancer cell lines) .

- In Vivo : Dose at 10 mg/kg (oral) in rodent models; monitor plasma levels via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.